

Role of butylamine as a ligand in coordination chemistry.

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Compound of Interest

Compound Name: Butylamine

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Abstract

Butylamine and its isomers (**n-butylamine**, **sec-butylamine**, **tert-butylamine**, and **isobutylamine**) are versatile ligands in the field of coordination chemistry. Their coordination behavior is significantly influenced by the steric hindrance imparted by the butyl group, which plays a crucial role in determining the geometry, coordination number, and reactivity of the resulting metal complexes. This technical guide provides a comprehensive overview of **butylamine**'s role as a ligand, covering the synthesis of **butylamine**-metal complexes, their characterization, and their diverse applications in catalysis, materials science, and drug development. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers in the field.

Introduction to Butylamine as a Ligand

Butylamine, an organic compound with the formula $\text{CH}_3(\text{CH}_2)_3\text{NH}_2$, is a primary amine that acts as a Lewis base, donating its lone pair of electrons on the nitrogen atom to a metal center to form a coordination complex.[1] The nature of the alkyl group in its isomers (n-butyl, sec-butyl, and tert-butyl) introduces varying degrees of steric bulk, which is a key factor in controlling the properties of the metal complexes.[2] For instance, the bulky tert-butyl group can stabilize reactive intermediates and enhance selectivity in catalytic reactions by providing significant steric hindrance around the metal center.[2] **Butylamines** form stable complexes with a variety of transition metals, including platinum, iron, and cobalt.[1][3]

Synthesis of Butylamine-Metal Complexes

The synthesis of metal complexes with **butylamine** ligands typically involves the reaction of a metal salt with the corresponding **butylamine** in a suitable solvent. The choice of solvent and reaction conditions is crucial for obtaining the desired product in high yield and purity.

General Synthetic Pathways

Two common pathways for the synthesis of **butylamine**-metal complexes are:

- **Direct Reaction:** This involves the direct reaction of a metal salt with **butylamine**. The stoichiometry of the reactants can be controlled to obtain complexes with different ligand-to-metal ratios.
- **Schiff Base Condensation:** **Butylamine** can first be reacted with an aldehyde or ketone to form a Schiff base ligand. This Schiff base is then used to form coordination complexes with various transition metals.^[2] The steric and electronic properties of these ligands can be easily tuned by modifying the carbonyl precursor.^[2]

Characterization of Butylamine Complexes

A variety of analytical techniques are employed to characterize the structure and properties of **butylamine** coordination compounds.

- **Spectroscopic Techniques:**
 - **Infrared (IR) Spectroscopy:** Used to identify the coordination of the amine group to the metal center by observing shifts in the N-H and C-N stretching frequencies.
 - **Electronic (UV-Vis) Spectroscopy:** Provides information about the d-orbital splitting in transition metal complexes, which helps in determining their geometry and electronic structure.^[3]
- **Magnetic Susceptibility Measurements:** These measurements help in determining the number of unpaired electrons in a complex, thereby providing insight into its electronic configuration and spin state (high-spin or low-spin).^[3]

- **Elemental Analysis:** Determines the elemental composition of the complex, which is crucial for confirming its empirical formula.[\[3\]](#)
- **Conductivity Measurements:** Molar conductance measurements are used to determine the electrolytic nature of the complexes.[\[3\]](#)

Quantitative Data on Butylamine and its Complexes

The following tables summarize key quantitative data for **butylamine** and its interactions.

Table 1: Physicochemical Properties of n-Butylamine

Property	Value	Reference
Molecular Formula	C ₄ H ₁₁ N	[4]
Molar Mass	73.14 g/mol	[4]
Boiling Point	77-79 °C	[1]
Melting Point	-49 °C	[1]
Density	740 mg/mL	[1]
pKa of [CH ₃ (CH ₂) ₃ NH ₃] ⁺	10.78	[1]
Solubility in Water	Miscible	[1]

Table 2: Thermodynamic Data for Methanol-Butylamine Mixtures

System	Enthalpy of Hydrogen Bond (kJ/mol)	Reference
Methanol - n-Butylamine	-25.5	[5]
Methanol - sec-Butylamine	-22.6	[5]
Methanol - iso-Butylamine	-24.7	[5]
Methanol - tert-Butylamine	-26.4	[5]

Data determined at 25°C.

Table 3: Kinetic Data for the Heterogeneous Reaction of n-Butylamine with Succinic Acid

Parameter	Value	Conditions	Reference
Activation Energy	-71.9 kJ/mol	Temperature range: 263–295 K	[6]

The negative activation energy suggests that the physisorption of **butylamine** on the succinic acid surface is the rate-limiting step.[6]

Experimental Protocols

Synthesis of n-Butylamine via Gabriel Synthesis

This method involves the N-alkylation of potassium phthalimide followed by the release of the primary amine.[7]

Materials:

- Potassium phthalimide (37.0 g, 0.2 mol)
- N,N-dimethylformamide (DMF) (200 mL)
- 1-Chlorobutane (18.5 g, 0.2 mol)
- Hydrazine hydrate
- Ethanol

Procedure:

- Suspend potassium phthalimide in DMF in a 500 mL round-bottom flask equipped with a reflux condenser.[7]
- Add 1-chlorobutane to the suspension.[7]

- Heat the mixture to reflux with stirring for 4-6 hours.[7]
- After cooling to room temperature, pour the reaction mixture into 600 mL of cold water and stir vigorously to precipitate N-butylphthalimide.[7]
- Filter the precipitate, wash with water, and dry.
- To cleave the phthalimide, reflux the N-butylphthalimide with hydrazine hydrate in ethanol.
- After the reaction is complete, acidify with HCl to precipitate phthalhydrazide.
- Filter off the precipitate and distill the filtrate to obtain n-**butylamine**.

Synthesis of an Iron(III)-Butyl Biguanide Complex

This protocol describes the synthesis of a complex between Fe(III) and the ligand butyl biguanide, derived from n-**butylamine**. [3]

Materials:

- n-**Butylamine**
- Concentrated HCl
- Dicyandiamide
- NaOH
- Aqueous solution of an Fe(III) salt (e.g., FeCl_3)

Procedure:

- Preparation of Butyl Biguanide (Buformin):
 - Mix n-**butylamine** with an equimolar amount of concentrated HCl, cooling the mixture well to form **butylamine** hydrochloride.[3]
 - Prepare the substituted biguanide by refluxing an equimolar mixture of **butylamine** hydrochloride and dicyandiamide in water for 2-3 hours.[3]

- Collect the precipitated butyl biguanide hydrochloride, wash with water and then ether, and dry.[\[3\]](#)
- Dissolve the hydrochloride salt in a minimum amount of water and treat with an equimolar quantity of NaOH to obtain the free biguanide base.[\[3\]](#)
- Preparation of the Fe(III) Complex:
 - Reflux an aqueous solution of the butyl biguanide ligand with an aqueous solution of the Fe(III) salt with constant stirring.[\[3\]](#)
 - Filter the precipitated complex, wash with water, and dry.[\[3\]](#)

Visualized Workflows and Logical Relationships

General Workflow for Synthesis and Characterization of Butylamine Complexes

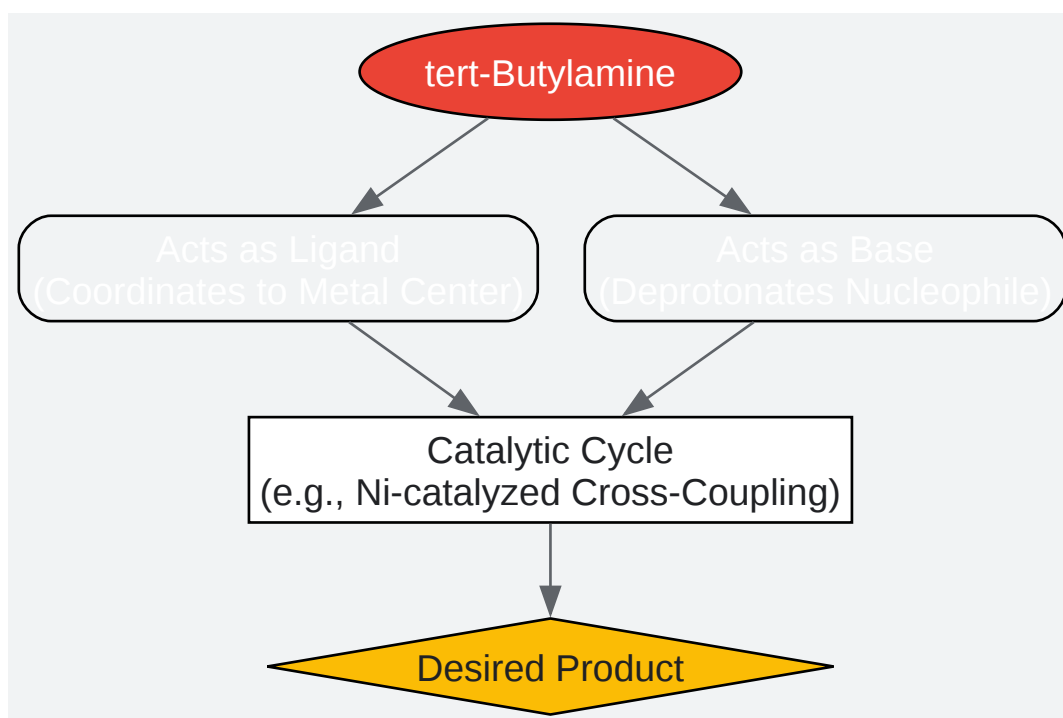


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Caption: Workflow for the synthesis and characterization of **butylamine** complexes.

Logical Relationship of tert-Butylamine as a Bifunctional Additive

In certain catalytic reactions, such as nickel-catalyzed photoredox cross-couplings, tert-butylamine can act as both a ligand and a base, simplifying the reaction setup.[8][9]



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Caption: Bifunctional role of tert-butylamine in catalysis.

Applications

Catalysis

Complexes containing butylamine-derived ligands, particularly Schiff bases, are effective catalysts for various organic transformations. The steric bulk of the tert-butyl group is often exploited to control selectivity in these reactions.[2] A notable application is in nickel-catalyzed photoredox reactions, where tert-butylamine serves as a cost-effective bifunctional additive, acting as both the ligand and the base.[8][9] This dual role facilitates efficient C-O and C-N bond-forming reactions.[8]

Materials Science

n-**Butylamine** has been used as an L-type ligand to modify the surface of inorganic-capped nanocrystals.[10] It can replace existing ligands on the nanocrystal surface, thereby altering the colloidal solubility and regimentation of the nanocrystals.[10] This ligand exchange process is crucial for tuning the properties of nanomaterials for various applications.

Drug Development and Agrochemicals

Butylamine is a key precursor in the synthesis of various pharmaceuticals and agrochemicals.[11] For example, it is used in the manufacture of the fungicide benomyl, the antidiabetic tolbutamide, and N,N'-dibutylthiourea, which is a rubber vulcanization accelerator.[1] In drug design, ligand-based approaches are used to develop new inhibitors by understanding the interactions of molecules like **butylamine** derivatives with biological targets.[12][13]

Conclusion

Butylamine and its isomers are fundamental ligands in coordination chemistry with a broad spectrum of applications. The steric and electronic properties of the butyl group can be strategically utilized to design metal complexes with tailored reactivity and stability. The synthetic versatility of **butylamine** allows for the creation of a wide range of coordination compounds, from simple metal-amine adducts to complex Schiff base catalysts. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of **butylamine**-based coordination complexes, particularly in the realms of catalysis and drug development.

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